SASS6 Gene Mutations and Associated Human Diseases: An In-depth Technical Guide
SASS6 Gene Mutations and Associated Human Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Spindle Assembly Abnormal Protein 6 (SASS6) gene encodes a crucial protein for centriole duplication, a fundamental process in cell division. Its proper function is paramount for maintaining genomic stability. Mutations in SASS6 have been definitively linked to autosomal recessive primary microcephaly (MCPH), a neurodevelopmental disorder characterized by a significantly smaller brain size at birth. Emerging evidence also implicates dysregulated SASS6 expression in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of SASS6 gene mutations and their association with human diseases, with a focus on quantitative data, detailed experimental methodologies, and visualization of relevant biological pathways to support further research and therapeutic development.
Introduction to SASS6
The SASS6 gene, also known as SAS-6, is located on chromosome 1 and is a key regulator of centriole biogenesis.[1] The protein product, SAS-6, is a central component of the cartwheel structure, which establishes the nine-fold symmetry of the centriole.[2] This intricate process ensures that each cell inherits a single centrosome, which is vital for the proper formation of the mitotic spindle and accurate chromosome segregation during cell division.[3] Consequently, disruptions in SASS6 function can lead to severe developmental abnormalities and contribute to the genomic instability often observed in cancer.
SASS6 Mutations in Human Disease
Autosomal Recessive Primary Microcephaly (MCPH)
Mutations in the SASS6 gene are a known cause of Autosomal Recessive Primary Microcephaly 14 (MCPH14).[1][2] This condition is characterized by a congenital reduction in head circumference by more than three standard deviations below the mean for age and sex, with a disproportionately small cerebral cortex.[4] Individuals with MCPH often exhibit intellectual disability. The majority of identified pathogenic SASS6 mutations in MCPH are biallelic, meaning both copies of the gene are affected.[5][6]
Table 1: Summary of Pathogenic SASS6 Mutations in Primary Microcephaly
| Mutation Type | Nucleotide Change | Amino Acid Change | Inheritance | Phenotype | Reference |
| Missense | c.185T>C | p.Ile62Thr | Homozygous | Severe primary microcephaly (-6.63 to -19.6 SD) | Khan et al., 2014 |
| Splice Site | c.127-13A>G | Affects splicing | Compound Heterozygous | Primary microcephaly | Zhang et al., 2019 |
| Splice Site | c.1867+2T>A | Affects splicing | Compound Heterozygous | Primary microcephaly | Zhang et al., 2019 |
| Frameshift | c.450_453del | p.Lys150AsnfsTer7 | Compound Heterozygous | Microcephaly and fetal growth restriction | Chen et al., 2021 |
| Splice Region | c.1674+3A>G | Affects splicing | Compound Heterozygous | Microcephaly and fetal growth restriction | Chen et al., 2021 |
| Missense | c.1139T>C | p.L380P | Compound Heterozygous | Prenatal recurrent microcephaly, corpus callosum abnormalities | Li et al., 2023 |
| Missense | c.1223C>G | p.T408S | Compound Heterozygous | Prenatal recurrent microcephaly, corpus callosum abnormalities | Li et al., 2023 |
Role in Cancer
While germline mutations in SASS6 are linked to a developmental disorder, somatic alterations and dysregulated expression of SASS6 have been implicated in various cancers. Overexpression of SASS6 can lead to centrosome amplification, a hallmark of many tumors that contributes to chromosomal instability and aneuploidy.[7]
Table 2: SASS6 Expression in Various Cancers (Data from TCGA)
| Cancer Type | SASS6 Expression Status | Prognostic Significance of High Expression | Reference |
| Lung Adenocarcinoma (LUAD) | Overexpressed | Poor prognosis | [6][8] |
| Colorectal Cancer (CRC) | Overexpressed | Poor prognosis | [7] |
| Esophageal Squamous Carcinoma | Overexpressed | Poor prognosis | |
| Breast Invasive Carcinoma | Overexpressed | Correlates with poor prognosis | [6] |
| Kidney Renal Clear Cell Carcinoma | Overexpressed | Correlates with poor prognosis | [6] |
| Adrenocortical Carcinoma | Overexpressed | Correlates with poor prognosis | [6] |
| Low-Grade Glioma | Overexpressed | Correlates with poor prognosis | [6] |
| Liver Hepatocellular Carcinoma | Overexpressed | Correlates with poor prognosis | [6] |
Signaling Pathways Involving SASS6
SASS6 function is intricately regulated and integrated with key cellular signaling pathways.
Centriole Duplication Pathway
SASS6 is a cornerstone of the centriole duplication pathway. Its recruitment to the mother centriole is a critical initiating step for the formation of the procentriole.
p53 Signaling Pathway
In some cancer contexts, SASS6 has been shown to inhibit the p53 tumor suppressor pathway, thereby promoting cell proliferation.
YAP/TAZ Signaling Pathway
Recent studies have indicated a role for SASS6 in promoting cell invasion through the activation of the YAP/TAZ pathway, particularly in the context of cancer metastasis.
Experimental Protocols
Identification of SASS6 Mutations
WES is a high-throughput sequencing technique used to identify genetic variations in the protein-coding regions of the genome.
Workflow:
Methodology:
-
DNA Extraction: Isolate high-quality genomic DNA from patient samples (e.g., peripheral blood) using a commercial kit.
-
Library Preparation: Fragment the genomic DNA and ligate sequencing adapters to the ends of the fragments.
-
Exome Capture: Hybridize the DNA library with biotinylated probes specific to the human exome, followed by magnetic bead capture of the probe-DNA hybrids.
-
Sequencing: Sequence the captured DNA library on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the human reference genome, call variants (SNPs and indels), and annotate them to identify potential pathogenic mutations in the SASS6 gene.
Sanger sequencing is used to validate candidate mutations identified by WES.
Methodology:
-
Primer Design: Design PCR primers to amplify the region of the SASS6 gene containing the putative mutation.
-
PCR Amplification: Amplify the target region from the patient's genomic DNA using PCR.
-
PCR Product Purification: Purify the PCR product to remove unincorporated dNTPs and primers.
-
Sequencing Reaction: Perform a cycle sequencing reaction using the purified PCR product, a sequencing primer, DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
-
Capillary Electrophoresis: Separate the sequencing reaction products by size using capillary electrophoresis.
-
Sequence Analysis: Analyze the resulting electropherogram to confirm the presence of the mutation.
Analysis of Splicing Mutations
RT-PCR is used to assess the impact of putative splice site mutations on SASS6 mRNA splicing.
Methodology:
-
RNA Extraction: Extract total RNA from patient-derived cells (e.g., fibroblasts or lymphoblasts).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Amplify the SASS6 cDNA spanning the region of the putative splice site mutation using gene-specific primers.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel to visualize any size differences compared to the wild-type transcript, which would indicate exon skipping or intron retention.
-
Sanger Sequencing of PCR Products: Sequence the RT-PCR products to confirm the exact nature of the altered splicing.
Cellular Analysis of SASS6 Function
This technique is used to visualize the localization and number of centrosomes in cells.
Methodology:
-
Cell Culture and Fixation: Culture patient-derived or model cell lines on coverslips and fix them with an appropriate fixative (e.g., cold methanol or paraformaldehyde).
-
Permeabilization: Permeabilize the fixed cells with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a centrosomal marker (e.g., gamma-tubulin or pericentrin) and, if desired, an antibody against SASS6.
-
Secondary Antibody Incubation: Incubate the cells with fluorescently labeled secondary antibodies that recognize the primary antibodies.
-
Mounting and Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium and visualize the cells using a fluorescence or confocal microscope.
Conclusion and Future Directions
Mutations in the SASS6 gene are clearly established as a cause of primary microcephaly, highlighting the critical role of proper centriole duplication in neurodevelopment. Furthermore, the emerging link between SASS6 dysregulation and cancer opens new avenues for research into tumorigenesis and potential therapeutic interventions. Future research should focus on elucidating the precise molecular mechanisms by which SASS6 mutations lead to microcephaly, including the identification of downstream targets and pathways. In the context of cancer, further investigation into the role of SASS6 in different tumor types and its potential as a biomarker or therapeutic target is warranted. The development of high-throughput screens for modulators of SASS6 expression or function could lead to novel therapeutic strategies for both developmental and neoplastic diseases.
References
- 1. bicellscientific.com [bicellscientific.com]
- 2. 4.3. Centrosome Targeting Sequence Mapping Using Immunofluorescence Staining and Microscopy [bio-protocol.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Expression of SASS6 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dysregulated SASS6 expression promotes increased ciliogenesis and cell invasion phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SASS6 promotes tumor proliferation and is associated with TP53 and immune infiltration in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
